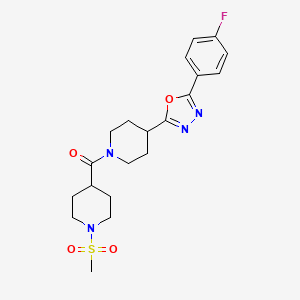
(4-(5-(4-氟苯基)-1,3,4-噁二唑-2-基)哌啶-1-基)(1-(甲磺酰基)哌啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H25FN4O4S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
该化合物结构中含有4-氟苯基,表明其在抗癌研究中具有潜在的应用价值。 氟化化合物在药物化学中经常使用,因为它们具有较高的稳定性和能够提高蛋白质-配体复合物的结合亲和力 。可以研究该化合物对各种癌细胞系的疗效,特别是开发新型化疗药物。
抗菌活性
具有哌啶部分的化合物已被证明具有抗菌特性 。可以合成该化合物并针对一系列细菌和真菌菌株进行测试,以确定其作为新型抗菌剂的有效性,这可能导致开发新型抗生素或抗真菌药物。
镇痛药物开发
已知哌啶衍生物具有镇痛作用 。对该化合物的镇痛应用进行研究,可以有助于创建新的疼痛管理解决方案,特别是对于对现有治疗反应不好的慢性疼痛疾病。
抗炎药
该化合物中的噁二唑和哌啶部分表明其具有潜在的抗炎作用 。在炎症性疾病的背景下研究该化合物,可能会导致发现新的抗炎药物,这些药物可能比现有药物更有效或副作用更少。
神经退行性疾病治疗
鉴于哌啶结构,该化合物可能用于治疗神经退行性疾病 。研究可以集中在它对阿尔茨海默病或帕金森病等神经退行性疾病的影响,这可能会导致新的治疗方法。
抗精神病药物
哌啶衍生物也用于抗精神病药物的开发 。可以探索该化合物在治疗精神疾病中的潜在用途,从而增加可用于治疗精神分裂症或双相情感障碍等疾病的治疗范围。
抗病毒应用
与该化合物具有结构相似性的吲哚衍生物已显示出抗病毒活性 。这表明可以研究该化合物抑制病毒复制的潜力,这在开发针对 RNA 和 DNA 病毒的治疗方法中可能特别有用。
抗凝血特性
该化合物的哌啶部分与抗凝血作用有关 。可以研究它防止血栓形成的能力,这可能导致新的药物来预防中风或治疗其他心血管疾病。
生物活性
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex synthetic molecule that features both oxadiazole and piperidine moieties. Research into its biological activity reveals promising potential across various therapeutic areas, particularly in antimicrobial and anticancer applications.
Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole ring and a piperidine structure, which contribute to its unique chemical properties. The fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can engage with various enzymes and receptors, potentially leading to:
- Inhibition of enzyme activity : This can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of receptor activity : Altering receptor signaling pathways may lead to therapeutic effects in conditions like inflammation or cancer.
Biological Activity Overview
Research indicates that derivatives of oxadiazole compounds often exhibit diverse biological activities. Here are some key findings related to the compound :
Antimicrobial Activity
Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance:
- Antibacterial Screening : Compounds similar to the one in focus have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Mechanism : The antibacterial action is likely due to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied:
- In vitro Studies : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
- Case Studies : A study on similar compounds indicated that they could induce apoptosis in cancer cells through specific signaling pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. Below is a table summarizing key characteristics:
属性
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-30(27,28)25-12-8-16(9-13-25)20(26)24-10-6-15(7-11-24)19-23-22-18(29-19)14-2-4-17(21)5-3-14/h2-5,15-16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRFAFBATIQWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














